1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane
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Overview
Description
1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane is a unique organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a silolane ring
Preparation Methods
The synthesis of 1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane typically involves the reaction of diphenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The phenyl groups provide additional stability and influence the compound’s electronic properties .
Comparison with Similar Compounds
1,1-Diphenyl-3-[(trimethylsilyl)oxy]silolane can be compared with other similar compounds such as:
Methyltris(trimethylsiloxy)silane: This compound has similar applications in organic synthesis and materials science but differs in its molecular structure and reactivity.
Diphenylsilane: While it shares the phenyl groups with this compound, it lacks the trimethylsilyl group, resulting in different chemical properties and applications.
Properties
CAS No. |
62336-39-4 |
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Molecular Formula |
C19H26OSi2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(1,1-diphenylsilolan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C19H26OSi2/c1-21(2,3)20-17-14-15-22(16-17,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17H,14-16H2,1-3H3 |
InChI Key |
JWRRUYURHVIVBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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